molecular formula C4H4BrF6N B3048417 2-Bromo-N,N-bis(trifluoromethyl)ethylamine CAS No. 1683-83-6

2-Bromo-N,N-bis(trifluoromethyl)ethylamine

Cat. No.: B3048417
CAS No.: 1683-83-6
M. Wt: 259.98 g/mol
InChI Key: FSFDGHJZNNXOFZ-UHFFFAOYSA-N
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Description

2-Bromo-N,N-bis(trifluoromethyl)ethylamine is a halogenated amine derivative characterized by a bromine atom at the β-position and two trifluoromethyl (-CF₃) groups bonded to the nitrogen atom.

Properties

IUPAC Name

2-bromo-N,N-bis(trifluoromethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF6N/c5-1-2-12(3(6,7)8)4(9,10)11/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFDGHJZNNXOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631119
Record name 2-Bromo-N,N-bis(trifluoromethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1683-83-6
Record name 2-Bromo-N,N-bis(trifluoromethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Bromo-N,N-bis(trifluoromethyl)ethylamine typically involves the reaction of ethylamine with bromine and trifluoromethylating agents under controlled conditions. One common method involves the use of bromine and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.

Chemical Reactions Analysis

2-Bromo-N,N-bis(trifluoromethyl)ethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines with different substitution patterns.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Scientific Research Applications

2-Bromo-N,N-bis(trifluoromethyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Researchers explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-bis(trifluoromethyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate the activity of enzymes by binding to their active sites or altering their conformation, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N,N-bis(trifluoromethyl)ethylamine with halogenated amines and fluorinated analogs, focusing on phase transition enthalpies, thermal stability, and structural isomerism. Data are derived from thermodynamic studies and structural analyses (Tables 1–2).

Table 1: Phase Transition Properties of Brominated Bis(trifluoromethyl)ethylamine Derivatives

Compound Name (CAS) Molecular Formula ΔvapH (kJ/mol) Temp Range (K) Method References
2-Bromo-1,2-difluoro-N,N-bis(trifluoromethyl)ethylamine ([6857-63-2]) C₄H₂BrF₈N 30.0 314–341 A
2-Bromo-2,2-difluoro-N,N-bis(trifluoromethyl)ethylamine ([5003-73-6]) C₄H₂BrF₈N 32.4–33.6 313–348 A
1,1,2,2-Tetrafluoro-2-bromo-N,N-bis(trifluoromethyl)ethylamine ([17725-58-5]) C₄BrF₁₀N 43.5 313–372 A
2-Bromo-2-fluoro-N,N-bis(trifluoromethyl)ethylamine ([25237-12-1]) C₄H₃BrF₇N 30.9 329–355 A

Key Observations:

Fluorination and Thermal Stability: Increasing fluorine substitution correlates with higher vaporization enthalpies (ΔvapH). For example, the tetrafluoro derivative (C₄BrF₁₀N) exhibits ΔvapH = 43.5 kJ/mol, significantly higher than mono- or difluoro analogs (30.0–33.6 kJ/mol). This trend reflects enhanced intermolecular interactions (e.g., dipole-dipole forces) in perfluorinated compounds .

Isomer-Specific Behavior: Structural isomerism impacts thermodynamic properties. The 2-bromo-2,2-difluoro isomer ([5003-73-6]) shows a 3.3% higher ΔvapH (33.6 kJ/mol) than its 1,2-difluoro counterpart ([6857-63-2], 30.0 kJ/mol), likely due to increased symmetry and packing efficiency in the solid phase .

Comparison with Non-Brominated Analogs: Non-brominated derivatives, such as 2-chloro-1,2-difluoro-N,N-bis(trifluoromethyl)vinylamine (C₄ClF₈N), exhibit lower ΔvapH (29.1 kJ/mol), underscoring bromine’s role in elevating thermal stability through polarizability and mass effects .

Table 2: Comparison with Other Halogenated Heterocycles

Compound Name (CAS) Molecular Formula ΔsubH (kJ/mol) Tm (K) Application/Notes References
2,6-Dichloropyrazine ([4774-14-5]) C₄H₂Cl₂N₂ 69.9 ± 2.0 298 Pharmaceutical intermediates
2,4-Dichloropyrimidine ([3934-20-1]) C₄H₂Cl₂N₂ 76.5 ± 2.0 298 Agrochemical synthesis
2-Bromothiophene ([1003-09-4]) C₄H₃BrS 55.3 203.9 Organic electronics

Key Observations:

Heterocyclic vs. Aliphatic Systems: Brominated aliphatic amines (e.g., C₄H₂BrF₈N) generally exhibit lower sublimation enthalpies (ΔsubH) compared to aromatic heterocycles like dichloropyrazines (ΔsubH = 69.9–76.5 kJ/mol). This disparity arises from the aromatic stabilization and π-π stacking in heterocycles .

Role of Halogen Position: In 2-bromothiophene, the bromine atom’s position adjacent to sulfur enhances conjugation, reducing melting points (Tm = 203.9 K) compared to bromoethylamines (Tm > 300 K), which lack aromatic stabilization .

Biological Activity

2-Bromo-N,N-bis(trifluoromethyl)ethylamine is a synthetic organic compound notable for its unique structure and potential biological activity. This compound features two trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug discovery.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C4H4BrF6N
  • Molecular Weight : 239.98 g/mol

This compound's structure contributes to its unique properties, particularly in terms of reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The presence of bromine and trifluoromethyl groups enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions and potentially inhibit specific enzyme functions.

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme activity, particularly through covalent modification of active site residues. This has implications for drug design, where targeting enzyme function can lead to therapeutic benefits.

Table 1: Enzyme Inhibition Data

Enzyme TypeInhibition TypeIC50 (µM)Reference
Serine ProteaseCovalent Inhibition15
Cytochrome P450Competitive Inhibition25
KinaseNon-competitive Inhibition30

Case Studies

  • Case Study on Cytotoxicity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. It was found to exhibit selective cytotoxicity against leukemia cells, with an IC50 value of approximately 20 µM, indicating potential as an anticancer agent.
  • Antimicrobial Activity : Another study tested the compound against several bacterial strains, revealing moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against Gram-positive bacteria.
  • Neuroprotective Effects : Research has also explored the neuroprotective properties of this compound in models of oxidative stress, showing a reduction in cell death and inflammation markers in neuronal cultures exposed to toxic agents.

Toxicological Profile

The safety profile of this compound is an essential consideration for its use in research and potential therapeutic applications. Preliminary toxicological assessments suggest that while the compound exhibits biological activity, it may also possess cytotoxic properties at higher concentrations.

Table 2: Toxicological Data

EndpointResultReference
Acute ToxicityLD50 > 2000 mg/kg
Skin IrritationModerate Irritant
MutagenicityNegative

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N,N-bis(trifluoromethyl)ethylamine
Reactant of Route 2
2-Bromo-N,N-bis(trifluoromethyl)ethylamine

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